molecular formula C7H5F3O2 B139506 3-(Trifluoromethoxy)phenol CAS No. 827-99-6

3-(Trifluoromethoxy)phenol

Cat. No. B139506
CAS RN: 827-99-6
M. Wt: 178.11 g/mol
InChI Key: UWLJERQTLRORJN-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)phenol is a clear colorless to yellow liquid . It is a compound useful in organic synthesis . Trifluoromethoxy-containing molecules represent a still underdeveloped, but highly promising group of biologically active compounds .


Synthesis Analysis

The synthesis of trifluoromethoxy compounds starts from diazotization of trifluoromethoxyaniline via the treatment of NaNO in the presence of sulfonic acid at 0 °C, which is followed by heating with 9N sulfonic acid at 105–110 °C to generate the 3-(trifluoromethoxy)phenol .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethoxy)phenol is C7H5F3O2 . The InChI code is 1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H .


Chemical Reactions Analysis

Trifluoromethoxy compounds have received more and more attention in recent years. Both new reagents and new trifluoromethoxylation strategies got a breakthrough . The optimal conditions for the reaction were determined as to run the reaction in DMC at 35°C with AgF2 (1 equiv) as the reaction medium, Selectfluor (2 equiv) as the oxidant, TFMS (4 equiv) as the OCF3 source, CsF (4 equiv) as the fluorine source, and 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (0.1 equiv) as the ligand .


Physical And Chemical Properties Analysis

3-(Trifluoromethoxy)phenol has a molecular weight of 178.11 g/mol . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 180.7±35.0 °C at 760 mmHg . The vapor pressure is 0.7±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.4±3.0 kJ/mol . The flash point is 84.4±0.0 °C .

Scientific Research Applications

Synthesis and Characterization

3-(Trifluoromethoxy)phenol is a key intermediate in the synthesis of various compounds. Zhang Zhi-hai (2010) optimized the synthesis process of 3-Trifluoromethyl phenol, an important intermediate for medicine and pesticide production, enhancing the yield and purity of the product Zhang Zhi-hai (2010). Ritter (1993) described the increasing use of vinyl and aryl trifluoromethanesulfonates (triflates), derived from phenols like 3-(Trifluoromethoxy)phenol, in various synthetic transformations, including cross-coupling reactions, due to their favorable reaction properties Ritter (1993).

Organic Electronics and Materials Science

3-(Trifluoromethoxy)phenol derivatives have shown potential in organic electronics and materials science. A study by Fink et al. (1997) synthesized and characterized aromatic poly(1,3,5-triazine-ether)s using difluoro functionalized aromatic 1,3,5-triazine monomers, showing promising applications in organic electroluminescent devices due to their excellent thermal stability and high electron affinities Fink et al. (1997). Günsel et al. (2019) synthesized a copper(ii) phthalocyanine bearing 4-(trifluoromethoxy)phenol groups, displaying unique optical and surface properties and potential in photo-electrical applications Günsel et al. (2019).

Environmental Impact Studies

Research on the environmental impact and fate of compounds related to 3-(Trifluoromethoxy)phenol is also significant. Hubert (2003) provided insights into the environmental fate and effects of 3-trifluoromethyl-4-nitrophenol (TFM), indicating its transient effects on the environment and minimal long-term toxicological risk Hubert (2003). Quintana et al. (2019) identified 3-(trifluoromethyl)phenol as a malodorous compound in a water supply pollution incident, emphasizing the need to understand the environmental behavior of such compounds Quintana et al. (2019).

Safety And Hazards

3-(Trifluoromethoxy)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLJERQTLRORJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369815
Record name 3-(Trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)phenol

CAS RN

827-99-6
Record name 3-(Trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
E Castagnetti, M Schlosser - Chemistry–A European Journal, 2002 - Wiley Online Library
Judged by its capacity to promote a hydrogen/metal permutation at an ortho position, the trifluoromethoxy group is superior to both the methoxy and trifluoromethyl groups. Moreover, …
E Marzi, C Bobbio, F Cottet, M Schlosser - 2005 - Wiley Online Library
In a model study, 3‐fluorophenol and 3‐fluoropyridine were converted into the each time four possible carboxylic acids by passing through the corresponding organometallic …
E Speri, J Janardhanan, C Masitas… - ACS infectious …, 2020 - ACS Publications
A major challenge for chemotherapy of bacterial infections is perturbation of the intestinal microbiota. Clostridioides difficile is a Gram-positive bacterium of the gut that can thrive under …
Number of citations: 7 pubs.acs.org
MC Grob, AE Feiring, BC Auman, V Percec… - …, 1996 - ACS Publications
Regioirregular poly(p-phenylene)s (PPPs) with OCF 3 , CF 3 or OCH 3 substituents (16a, 16b, or 16c, respectively) were synthesized via Ni(0)-catalyzed polymerization of 2-substituted-…
Number of citations: 54 pubs.acs.org
GQ Shi, JF Dropinski, Y Zhang, C Santini… - Journal of medicinal …, 2005 - ACS Publications
The design and synthesis of a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids as highly potent and subtype-selective PPARα agonists are reported. Systematic study of …
Number of citations: 110 pubs.acs.org
Y Yu, Q Liang, H Liu, Z Luo, H Hu… - Organic & biomolecular …, 2019 - pubs.rsc.org
The transient receptor potential channel subfamily member 5 (TRPC5) is a calcium permeable cation channel widely expressed in the brain. Accumulating evidence indicates that it …
Number of citations: 11 pubs.rsc.org
E Marzi, M Schlosser - Tetrahedron, 2005 - Elsevier
The organometallic approach to diversity-oriented organic synthesis was subjected to a further test, this time in the phenol series. The model compounds selected were 2,3,6-…
Number of citations: 20 www.sciencedirect.com
JR Schultz - 2021 - search.proquest.com
Nosocomial infections caused by resistant Gram-positive organisms are on the rise, presumably due to a combination of factors including prolonged hospital exposure, increased use of …
Number of citations: 2 search.proquest.com
Y Yu, Q Liang, L Du, H Jiang, J Gu, H Hu… - ChemMedChem, 2020 - Wiley Online Library
The nonselective Ca 2+ ‐permeable transient receptor potential channel subfamily member 5 (TRPC5) belongs to the transient receptor potential canonical (TRPC) superfamily and is …
Y Wang, H Zhao, JT Brewer, H Li, Y Lao… - Journal of Medicinal …, 2018 - ACS Publications
The development of glycine transporter 1 (GlyT1) inhibitors may offer putative treatments for schizophrenia and other disorders associated with hypofunction of the glutaminergic N-…
Number of citations: 18 pubs.acs.org

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